molecular formula C18H18N4O2 B4791543 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B4791543
M. Wt: 322.4 g/mol
InChI Key: DSYNRDTYJBDOLT-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a furan ring, and an indazole core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and furan intermediates, followed by their coupling with the indazole core. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or furan rings are replaced with other groups using reagents like halogens or alkylating agents.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of new ring structures.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one can be compared with other similar compounds, such as:

    1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazole: This compound lacks the ketone group present in the original compound, which may affect its reactivity and biological activity.

    1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methylindazole: This compound has a simpler structure, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-10-7-11(2)20-18(19-10)22-14-8-13(16-5-4-6-24-16)9-15(23)17(14)12(3)21-22/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYNRDTYJBDOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CC(C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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